N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide

Catalog No.
S3053873
CAS No.
306980-38-1
M.F
C21H12ClF3N2OS
M. Wt
432.85
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(...

CAS Number

306980-38-1

Product Name

N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide

IUPAC Name

N-[4-(4-chlorophenyl)sulfanyl-3-cyanophenyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C21H12ClF3N2OS

Molecular Weight

432.85

InChI

InChI=1S/C21H12ClF3N2OS/c22-16-4-7-18(8-5-16)29-19-9-6-17(11-14(19)12-26)27-20(28)13-2-1-3-15(10-13)21(23,24)25/h1-11H,(H,27,28)

InChI Key

CPTPRJSDJXOEAK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)C#N

Solubility

not available

Material Science Research

N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide, due to its specific molecular structure, has potential applications in material science research. The presence of functional groups like trifluoromethyl and cyano groups can influence properties like conductivity and thermal stability. Research in this area could involve studying the compound's:

  • Self-assembly behavior for formation of functional materials.
  • Optoelectronic properties for applications in organic electronics.

Medicinal Chemistry Research

The core structure of N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide shares similarities with some known pharmaceutical compounds. This similarity could be a starting point for medicinal chemistry research aimed at discovering new drugs []. Research in this field could involve:

  • Investigating the compound's interaction with biological targets relevant to specific diseases [].
  • Modifying the molecule to improve potency and selectivity for a particular target [].

Organic Chemistry Research

The synthesis and characterization of N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide can contribute to the advancement of organic chemistry research. The molecule's structure presents an interesting case for studying:

  • Development of new synthetic methods for incorporating different functional groups [].
  • Characterization techniques for understanding the structure-property relationship [].

N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound with the molecular formula C21H12ClF3N2O3SC_{21}H_{12}ClF_{3}N_{2}O_{3}S and a molecular weight of approximately 464.845 g/mol. Its structure features multiple functional groups, including a sulfonyl group, a trifluoromethyl group, and a cyanophenyl moiety, contributing to its potential reactivity and biological activity. The compound is characterized by a density of about 1.5g/cm31.5\,g/cm^3 and has a boiling point of approximately 539.1°C539.1\,°C at standard atmospheric pressure .

There is no current information available on the specific mechanism of action of this compound.

  • The cyano group can be toxic if ingested or inhaled.
  • The aromatic rings might be slightly irritating to the skin and eyes.
  • The presence of fluorine suggests caution should be exercised when handling the compound due to its potential for defluorination, releasing hazardous hydrogen fluoride.

The chemical reactivity of N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide can be attributed to its functional groups. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the electrophilicity of adjacent sites on the aromatic rings. This characteristic may facilitate nucleophilic substitution reactions, particularly involving the sulfonyl and amide functionalities. The compound may also participate in coupling reactions, especially in the presence of appropriate catalysts or reagents.

Synthesis methods for N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide generally involve multi-step organic synthesis techniques. A common approach includes:

  • Formation of the Sulfonamide: Reaction between a suitable chlorinated aromatic compound and a sulfhydryl reagent to form the sulfonamide linkage.
  • Cyanation: Introduction of the cyano group via nucleophilic substitution or other cyanation techniques.
  • Trifluoromethylation: Incorporating the trifluoromethyl group through electrophilic fluorination or similar methods.
  • Final Coupling: Assembling the complete structure through amide bond formation.

These steps may require specific conditions such as temperature control, solvent choice, and catalyst utilization to optimize yield and purity.

N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide has potential applications in various fields:

  • Pharmaceutical Research: As a candidate for drug development targeting specific diseases, particularly those involving inflammatory pathways or cancer.
  • Material Science: Its unique chemical structure may lend itself to applications in creating novel materials with specific electronic or optical properties.
  • Agricultural Chemistry: Potential use in developing agrochemicals aimed at pest control or plant growth regulation.

Interaction studies involving N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide would typically focus on its binding affinity to various biological targets. Techniques such as docking studies, enzyme inhibition assays, and cellular uptake experiments can provide insights into how this compound interacts with proteins or nucleic acids within biological systems.

Several compounds share structural similarities with N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide, which may exhibit comparable biological activities or applications:

Compound NameCAS NumberKey Features
N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide303147-33-3Similar trifluoromethyl and sulfonamide groups
N-(4-chlorophenyl)sulfonyl-2-nitro-4-(trifluoromethyl)benzamideUnknownContains nitro group; potential for different reactivity
N-{2-[4-chlorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide339105-54-3Variants in chlorinated phenyl positioning

These compounds highlight the unique aspects of N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide, particularly its specific arrangement of functional groups that may influence its biological activity and chemical reactivity compared to others in its class.

XLogP3

6.1

Dates

Modify: 2024-04-14

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